
GS-441524 HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GS-441524 is a potent inhibitor of feline infectious peritonitis (FIP) virus with an EC50 of 0.78 μM.. GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. GS-441524 is a molecular precursor to a pharmacologically active nucleoside triphosphate molecule. These analogs act as an alternative substrate and RNA-chain terminator of viral RNA dependent RNA polymerase. GS-441524 was non-toxic in feline cells at concentrations as high as 100 uM and effectively inhibited FIPV replication in cultured CRFK cells and in naturally infected feline peritoneal macrophages at concentrations as low as 1 uM. Note: GS-441524 is an active metabolite of Remdesivir.
科学研究应用
Antiviral Treatment for Feline Infectious Peritonitis
FIP Treatment Efficacy
GS-441524 has been extensively studied as a treatment for FIP, a severe viral disease in cats caused by feline coronavirus. Research indicates that GS-441524 is effective at inhibiting the replication of feline infectious peritonitis virus (FIPV) in vitro and in vivo. A key study demonstrated that GS-441524 was non-toxic to feline cells at concentrations up to 100 µM and effectively inhibited FIPV replication in cultured cells, with an effective concentration (EC50) determined through nonlinear regression analysis .
Dosage and Administration
The optimal dosage for treating FIP in cats is reported to be between 2.0 mg/kg to 4.0 mg/kg administered subcutaneously once daily for at least 12 weeks. In clinical settings, this treatment has shown high efficacy, with many cats recovering from severe forms of the disease .
Study | Dosage (mg/kg) | Administration Method | Duration | Outcome |
---|---|---|---|---|
2.0 - 4.0 | Subcutaneous | 12 weeks | High efficacy against FIP | |
5.0 | Intravenous/Subcutaneous | 5 days | Monitored for toxicity |
Potential Applications Against SARS-CoV-2
Inhibition of SARS-CoV-2
Recent studies have investigated the use of GS-441524 in combating SARS-CoV-2, the virus responsible for COVID-19. Preclinical trials have shown that GS-441524, particularly in combination with other compounds like GC376, effectively inhibits the proliferation of SARS-CoV-2 in mouse models . The pharmacokinetics of GS-441524 suggest that it could be developed as an oral treatment option for COVID-19, with favorable absorption and distribution characteristics noted in various animal models .
Pharmacokinetic Properties
The pharmacokinetic profile of GS-441524 indicates low to moderate plasma clearance rates across different species, with oral bioavailability ranging from approximately 8% in monkeys to 85% in dogs. These findings support its potential use as an antiviral agent in humans .
Safety and Toxicity Studies
Toxicity Assessments
Safety evaluations have been conducted to assess the toxicity of GS-441524 when administered to laboratory cats and mice. In one study, no significant acute toxicity was observed following intravenous or subcutaneous administration at specified dosages . Long-term studies are ongoing to further establish the safety profile of GS-441524.
化学反应分析
Synthetic Derivatization Reactions
GS-441524 serves as a precursor for structural modifications to enhance pharmacokinetic properties or explore structure-activity relationships.
Deuteration Reactions
Deuterated analogs of GS-441524 were synthesized to improve metabolic stability ( ):
-
Di-deuteration :
-
Step 1 : Protection of GS-441524 with 2,2-dimethoxypropane in acetone (45°C, 2 h) yielded isopropylidene intermediate 2 (58% yield).
-
Step 2 : Oxidation of 2 using TEMPO and iodobenzene diacetate in acetonitrile/water produced ketone 3 (89% yield).
-
Step 3 : Reduction of 3 with sodium borodeuteride (NaBD₄) in THF/deuterated methanol generated deuterated intermediate 5 .
-
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
1 | 2,2-dimethoxypropane, acetone, 45°C | 2 | 58% |
2 | TEMPO, iodobenzene diacetate, NaHCO₃ | 3 | 89% |
3 | NaBD₄, THF/MeOD | 5 | 83% |
Halogenation and Cyano-Substitution
Halogenated derivatives were synthesized to evaluate antiviral potency ( ):
-
Chlorination : GS-441524 reacted with N-chlorosuccinimide (NCS) in DMF.
-
Iodination : N-iodosuccinimide (NIS) in DMF produced iodinated derivatives.
-
Bromination/Cyanation : Bromination of intermediate 8 followed by cyano-substitution yielded 7-cyano derivatives.
Stability in Biological Matrices
GS-441524 HCl exhibits stability under physiological conditions, critical for its pharmacokinetic profile ( ):
In Vitro Metabolic Stability
-
Liver microsomes : Half-life >24 h in human, mouse, rat, monkey, and dog microsomes.
-
Hepatocytes : Stable in human, mouse, and dog hepatocytes (half-life >120 min).
Species | Liver Microsomes (t₁/₂, h) | Hepatocytes (t₁/₂, min) |
---|---|---|
Human | >24 | >120 |
Mouse | >24 | >120 |
Dog | >24 | >120 |
pH-Dependent Solubility
This compound solubility varies with pH ( ):
-
Aqueous solubility : 1.2 mg/mL at pH 2.0, 0.8 mg/mL at pH 7.4.
-
Simulated intestinal fluids : 0.6 mg/mL in FaSSIF (pH 6.5), 0.9 mg/mL in FeSSIF (pH 5.8).
Formulation Reactions
This compound requires acidic conditions for solubility in injectable formulations ( ):
-
Solvent system : 5% ethanol, 30% propylene glycol, 45% PEG 400, 20% water.
-
pH adjustment : HCl added to achieve pH 1.5–3.0, forming a stable solution (15 mg/mL).
Component | Percentage | Role |
---|---|---|
Ethanol | 5% | Co-solvent |
Propylene glycol | 30% | Solubilizer |
PEG 400 | 45% | Stabilizer |
Water | 20% | Diluent |
Metabolic Activation
GS-441524 undergoes intracellular phosphorylation to its active triphosphate form ( ):
-
Step 1 : Hydrolysis of the parent compound to GS-441524 (plasma half-life <1 h).
-
Step 2 : Sequential phosphorylation by adenosine kinase and nucleoside diphosphate kinase to GS-441524 triphosphate.
Degradation Under Stress Conditions
Forced degradation studies reveal stability in organic solvents and acidic/basic conditions ( ):
-
Acid hydrolysis (0.1 M HCl, 24 h): <5% degradation.
-
Oxidative stress (3% H₂O₂): <10% degradation.
属性
CAS 编号 |
2378280-82-9 |
---|---|
分子式 |
C12H14ClN5O4 |
分子量 |
327.725 |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile hydrochloride |
InChI |
InChI=1S/C12H13N5O4.ClH/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8;/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16);1H/t7-,9-,10-,12+;/m1./s1 |
InChI 键 |
RUKJXQWRCFJDMA-BITRNDABSA-N |
SMILES |
N#C[C@@]1(C2=CC=C3C(N)=NC=NN32)O[C@H](CO)[C@@H](O)[C@H]1O.[H]Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GS-441524 HCl; GS-441524 hydrochloride; GS-441524; GS441524; GS 441524; Remdesivir-metabolite, GS-5734-metabolite; GS5734-metabolite; GS 5734-metabolite; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。